molecular formula C23H19N3O2S B5152509 N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide

N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide

Cat. No. B5152509
M. Wt: 401.5 g/mol
InChI Key: FGLVDNRGXBLNAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide, commonly known as BCA, is a chemical compound with potential biomedical applications. It is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose metabolism. BCA has been investigated for its potential use as a therapeutic agent for the treatment of diabetes, obesity, and other metabolic disorders.

Mechanism of Action

BCA inhibits the activity of N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide by binding to its catalytic site and preventing the dephosphorylation of insulin receptor substrate 1 (IRS-1), a key mediator of insulin signaling. This leads to increased insulin sensitivity and glucose uptake in insulin-sensitive tissues such as muscle and liver, and to reduced hepatic glucose production. BCA has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in the regulation of energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
BCA has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity, and to reduce body weight and adiposity in high-fat diet-induced obese mice. It has also been shown to reduce hepatic steatosis and inflammation in these models, and to improve lipid metabolism and mitochondrial function. BCA has been shown to have anti-inflammatory and antioxidant effects, and to protect against oxidative stress-induced damage in various tissues.

Advantages and Limitations for Lab Experiments

BCA has several advantages for use in lab experiments, including its high potency and specificity for N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide inhibition, its relatively low toxicity and side effects, and its ability to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. However, BCA also has some limitations, including its relatively low solubility and stability, its potential for off-target effects on other protein tyrosine phosphatases, and its limited bioavailability and pharmacokinetic properties.

Future Directions

There are several future directions for research on BCA and its potential biomedical applications. These include further optimization of its synthesis and formulation for improved pharmacokinetic properties and bioavailability, investigation of its effects on other metabolic pathways and signaling pathways, and evaluation of its safety and efficacy in human clinical trials. Other future directions include the development of novel N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide inhibitors with improved potency, selectivity, and pharmacokinetic properties, and the identification of new targets and pathways for the treatment of metabolic disorders and cancer.

Synthesis Methods

The synthesis of BCA involves several steps, starting from the reaction of 2-aminobenzoxazole with 4-chlorobenzonitrile to form 4-(2-benzoxazolyl)benzonitrile. This intermediate is then reacted with thiourea and a reducing agent to form the corresponding thioamide, which is further reacted with 3,4-dimethylbenzoyl chloride to yield BCA. The synthesis of BCA has been optimized for high yield and purity, and various analytical techniques have been used to confirm its identity and purity.

Scientific Research Applications

BCA has been extensively studied for its potential use as a therapeutic agent for the treatment of metabolic disorders such as diabetes and obesity. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity, and to reduce body weight and adiposity in high-fat diet-induced obese mice. BCA has also been investigated for its potential use in cancer therapy, as N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide is known to be overexpressed in many types of cancer and to contribute to tumor growth and metastasis.

properties

IUPAC Name

N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2S/c1-14-7-8-17(13-15(14)2)21(27)26-23(29)24-18-11-9-16(10-12-18)22-25-19-5-3-4-6-20(19)28-22/h3-13H,1-2H3,(H2,24,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLVDNRGXBLNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.